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molecular formula C6H6BrNO2 B1336924 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 875160-43-3

4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1336924
M. Wt: 204.02 g/mol
InChI Key: NSZDZQRYBIAVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08729078B2

Procedure details

4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid (122 mg, 0.60 mmol), HATU (274 mg, 0.72 mmol) and DIEA (194 mg, 1.50 mmol) were dissolved in DMF (5 mL). The reaction mixture was stirred at room temperature with ammonia gas bubbled through continuously overnight. The reaction mixture was diluted with 100 mL of DCM, and then washed with water (50 mL). The aqueous layer was extracted with DCM (20 mL×2). All organic layers were combined, dried over sodium sulfate, filtered and concentrated. The residue was purified by silica gel chromatography (petroleum ether/ethyl acetate 6/1) to give 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid amide (56 mg, yield 46%). 1H NMR (300 MHz, CDCl3): δ 6.74 (d, J=1.8 Hz, 1H), 6.59 (d, J=1.8 Hz, 1H), 3.92 (s, 3H). LC-MS calcd for C6H7BrN2O (m/e) 201.97, obsd 203 and 205 [M+1]+.
Quantity
122 mg
Type
reactant
Reaction Step One
Name
Quantity
274 mg
Type
reactant
Reaction Step One
Name
Quantity
194 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])=O)[N:5]([CH3:7])[CH:6]=1.C[N:12](C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.N>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([NH2:12])=[O:10])[N:5]([CH3:7])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
122 mg
Type
reactant
Smiles
BrC=1C=C(N(C1)C)C(=O)O
Name
Quantity
274 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
194 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
bubbled through continuously overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with 100 mL of DCM
WASH
Type
WASH
Details
washed with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (20 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (petroleum ether/ethyl acetate 6/1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(N(C1)C)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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